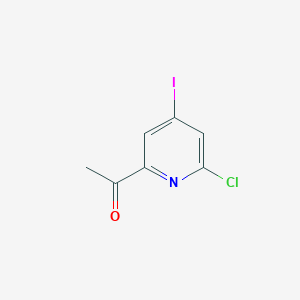
1-(6-Chloro-4-iodopyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-4-iodopyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5ClINO and a molecular weight of 281.48 g/mol . It is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(6-Chloro-4-iodopyridin-2-YL)ethanone typically involves halogenation reactions. One common method includes the iodination of 6-chloro-2-pyridone followed by acetylation. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-Chloro-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Scientific Research Applications
1-(6-Chloro-4-iodopyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-iodopyridin-2-YL)ethanone is primarily related to its ability to interact with biological targets through halogen bonding and other non-covalent interactions. The presence of chlorine and iodine atoms enhances its binding affinity to various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(6-Chloro-4-iodopyridin-2-YL)ethanone can be compared with other halogenated pyridine derivatives, such as:
4-(6-Chloro-4-iodopyridin-2-yl)morpholine: Similar in structure but contains a morpholine ring, which may alter its chemical and biological properties.
4-Acetyl-2-chloropyridine: Lacks the iodine atom, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which provides distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C7H5ClINO |
|---|---|
Molecular Weight |
281.48 g/mol |
IUPAC Name |
1-(6-chloro-4-iodopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |
InChI Key |
CIKSNHXTYABSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


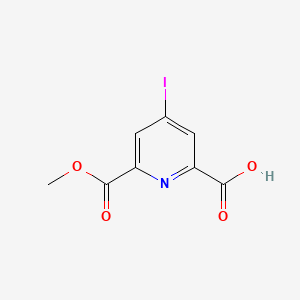
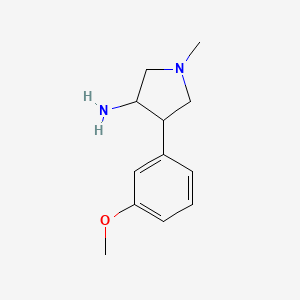
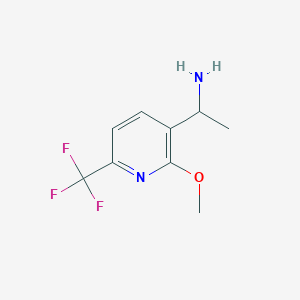
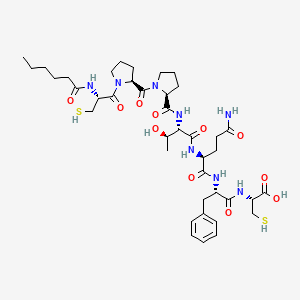
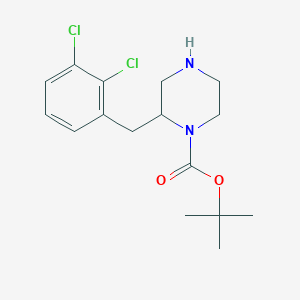
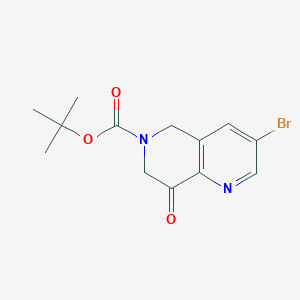
![Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate](/img/structure/B14862808.png)
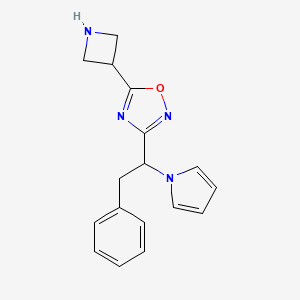
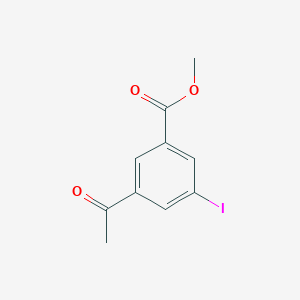
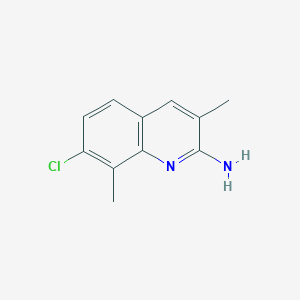
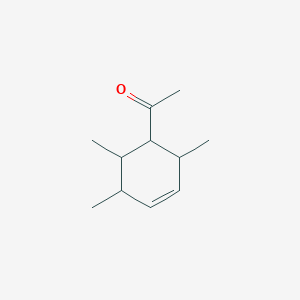

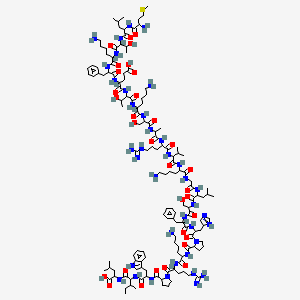
![1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole](/img/structure/B14862835.png)
